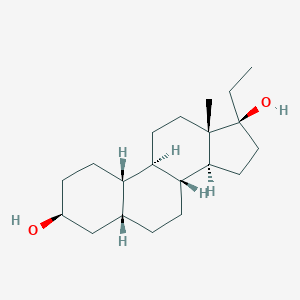

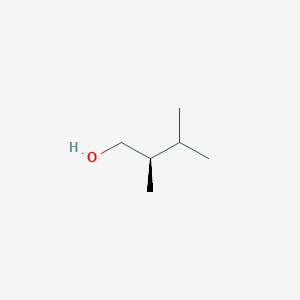

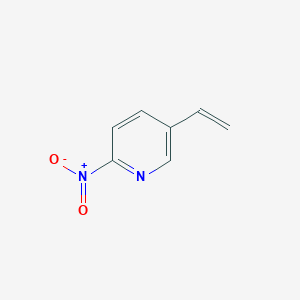

![molecular formula C19H14 B135035 8-Méthylbenz[a]anthracène CAS No. 2381-31-9](/img/structure/B135035.png)

8-Méthylbenz[a]anthracène

Vue d'ensemble

Description

8-Methylbenz[a]anthracene (8-MeBaA) is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) that has been studied for its metabolic transformations and interactions with enzymes. The presence of the methyl group on the aromatic hydrocarbon structure has been shown not to sterically hinder the enzymatic formation of diols at the methyl-substituted double bond, which is significant in understanding the metabolic pathways of such carcinogenic compounds .

Synthesis Analysis

The synthesis of various derivatives of benz[a]anthracene, including 8-MeBaA, has been explored to understand their metabolic fate. For instance, the preparation of benz[a]anthracene 8,9-oxide and its metabolism by rat liver preparations has been described, leading to the formation of dihydrodiols and glutathione conjugates . Additionally, the synthesis of optically pure benz[a]anthracene 8,9-oxide and its metabolites has been achieved, providing insights into the absolute stereochemistry of these compounds and their interactions with cellular nucleic acids .

Molecular Structure Analysis

The molecular structures of various methyl-substituted benz[a]anthracenes, including 8-MeBaA, have been determined with high precision using X-ray crystallography. These structures are nearly planar and exhibit similar dimensions, which are important for understanding the mechanisms of chemical carcinogenesis. The bond lengths and angles in these molecules have been compared to provide reliable estimates of the unsubstituted benz[a]anthracene structure .

Chemical Reactions Analysis

The enzymatic formation of diols from 8-MeBaA has been identified as a key metabolic reaction. The optically active 8,9-diol is a metabolite produced by rat liver microsomes, demonstrating that the methyl group does not prevent the formation of diols at the substituted double bond . Furthermore, the epoxidation reactions catalyzed by different forms of cytochrome P-450 at the 8,9-double bond of 8-MeBaA result in the formation of trans-dihydrodiols enriched in different enantiomeric forms, indicating stereoselective interactions with the substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-MeBaA and its derivatives are closely related to their molecular structure and the reactions they undergo. The synthesis and metabolism studies have revealed the formation of various metabolites, including dihydrodiols and epoxides, which have distinct physical properties such as optical activity. The precise molecular dimensions obtained from crystallographic studies contribute to a better understanding of the reactivity and interactions of these compounds .

Applications De Recherche Scientifique

C19H14\text{C}{19}\text{H}{14}C19H14

et une masse moléculaire d'environ 242,32 g/mol . Ci-dessous, j'ai décrit plusieurs applications uniques du 8-MeB[a]A, chacune avec sa propre section dédiée :Cancérogenèse et mutagenèse

Le 8-MeB[a]A est un puissant cancérogène et mutagène. Il est activé métaboliquement par les enzymes du cytochrome P450, conduisant à la formation d'intermédiaires réactifs qui peuvent se lier à l'ADN et provoquer des mutations. La recherche dans ce domaine se concentre sur la compréhension des mécanismes de formation d'adduits de l'ADN et de son rôle dans le développement du cancer .

Réactions photochimiques et photodégradation

En études environnementales, le 8-MeB[a]A subit des réactions photochimiques lorsqu'il est exposé à la lumière du soleil. Ces réactions conduisent à la formation de produits de photodécomposition. L'étude de ces processus aide à évaluer le devenir et la persistance des HAP dans les environnements naturels .

Toxicité et impact environnemental

Des études explorent les effets toxiques du 8-MeB[a]A sur les organismes aquatiques, les micro-organismes du sol et les plantes. Comprendre son impact sur les écosystèmes aide à l'évaluation des risques et à la gestion environnementale .

Métabolisme et voies enzymatiques

Les chercheurs étudient les voies enzymatiques impliquées dans le métabolisme du 8-MeB[a]A. Ces connaissances alimentent les études de métabolisme des médicaments et fournissent des informations sur les interventions thérapeutiques potentielles .

Stratégies de biorémédiation

Les techniques de biorémédiation utilisent des micro-organismes capables de dégrader les HAP comme le 8-MeB[a]A. Les chercheurs explorent les communautés microbiennes et les enzymes impliquées dans la dégradation de ces composés, visant à développer des stratégies de biorémédiation efficaces pour les sites contaminés .

Synthèse chimique et chimie organique

Le 8-MeB[a]A sert de précurseur en synthèse organique. Les chimistes l'utilisent pour créer d'autres HAP fonctionnalisés ou pour étudier les mécanismes réactionnels. Sa structure unique le rend précieux pour explorer les réactions de substitution aromatique .

Science des matériaux et électronique organique

Le système π-conjugué du 8-MeB[a]A le rend intéressant pour la science des matériaux. Les chercheurs étudient son utilisation dans les diodes électroluminescentes organiques (OLED), les cellules photovoltaïques organiques (OPV) et d'autres dispositifs optoélectroniques .

Normes de laboratoire et matériaux de référence

Bien que le 8-MeB[a]A ne soit pas largement utilisé, il sert de composé de référence pour les méthodes analytiques et le contrôle de la qualité. Les laboratoires peuvent l'utiliser pour valider les instruments analytiques ou évaluer l'exactitude des résultats .

Safety and Hazards

Mécanisme D'action

Target of Action

8-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . The compound’s interaction with DNA can lead to mutations and other genetic alterations, which can potentially lead to the development of cancer .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the compound to its target, in this case, DNA . This process can lead to the formation of adducts with DNA, which can interfere with the normal functioning of the DNA and lead to mutations .

Biochemical Pathways

8-Methylbenz[a]anthracene is metabolized by microsomal mixed function oxidases, leading to the formation of various metabolites . These metabolites can then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to the development of cancer .

Pharmacokinetics

Like other pahs, it is likely to be lipophilic and may accumulate in fatty tissues . Its bioavailability would be influenced by factors such as its route of administration and the presence of other compounds that can affect its absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of the action of 8-Methylbenz[a]anthracene is the formation of DNA adducts . These adducts can interfere with the normal functioning of DNA, leading to mutations and other genetic alterations . Over time, these genetic changes can lead to the development of cancer .

Action Environment

The action of 8-Methylbenz[a]anthracene can be influenced by various environmental factors. For example, the presence of other compounds that can induce or inhibit the enzymes involved in its metabolism can affect its action . Additionally, factors such as pH and temperature can also influence its stability and efficacy .

Propriétés

IUPAC Name |

8-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-7-15-12-19-16(11-18(13)15)10-9-14-6-2-3-8-17(14)19/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGWKTGQVIDRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178522 | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 272 °C at 3 mm Hg | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in ethanol, ethyl ether, benzene, xylene | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2310 g/cu cm at 0 °C | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000002 [mmHg] | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Plates from benzene-alcohol; needles from benzene-ligroin | |

CAS RN |

2381-31-9 | |

| Record name | 8-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylbenz[a]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-E36 8-METHYLBENZ(A)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHYLBENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP9SKC568Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

156.5 °C | |

| Record name | 8-Methylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the metabolism of 8-MBA differ depending on the cytochrome P-450 enzyme involved?

A: Research indicates that different forms of cytochrome P-450 enzymes interact with 8-MBA in distinct ways, leading to the formation of different enantiomers of its metabolites. While all forms of cytochrome P-450 studied showed similar interactions with the unsubstituted double bonds of 8-MBA, their interaction with the methyl-substituted 8,9-double bond differed. [] This resulted in the production of trans-8,9-dihydrodiols enriched with either the (+) or (-) enantiomer, depending on the specific cytochrome P-450 enzyme involved. [] This highlights the stereoselectivity of these enzymes and their role in dictating the metabolic fate of 8-MBA.

Q2: Which metabolite of 8-MBA has been identified as a potential proximate carcinogen, and what evidence supports this?

A: Studies employing the two-stage initiation-promotion model on mouse skin revealed that the 3,4-dihydrodiol of 8-MBA exhibited significant tumor-initiating activity. [] In fact, it induced 2.2 times more papillomas per mouse compared to 8-MBA itself. [] This finding, coupled with the lack of comparable tumorigenicity observed with other 8-MBA diols, suggests that the 3,4-diol of 8-MBA might be a proximate carcinogen. [] Further research points towards the bay region 3,4-diol-1,2-epoxide as a potential ultimate carcinogen of 8-MBA on mouse skin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

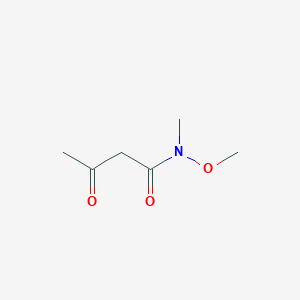

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)